(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nafamostat Mesylate is synthesized through a series of chemical reactions involving the coupling of (6-carbamimidoylnaphthalen-2-yl) and 4-(diaminomethylideneamino)benzoate, followed by the addition of methanesulfonic acid. The reaction conditions typically involve the use of solvents such as DMSO and water, with the final product being purified to achieve a purity of over 97%.
Industrial Production Methods
Industrial production of Nafamostat Mesylate involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for high yield and purity, with stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
Nafamostat Mesylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Nafamostat Mesylate can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives of Nafamostat Mesylate, while substitution reactions can produce various substituted analogs .
Scientific Research Applications
Nafamostat Mesylate has a wide range of scientific research applications, including:
Mechanism of Action
Nafamostat Mesylate exerts its effects by inhibiting serine proteases, which are enzymes that play a crucial role in various physiological processes, including blood coagulation and inflammation. The compound binds to the active site of the protease, preventing it from interacting with its natural substrates. This inhibition disrupts the protease’s normal function, leading to therapeutic effects such as reduced inflammation and anticoagulation.
Comparison with Similar Compounds
Similar Compounds
Gabexate Mesylate: Another serine protease inhibitor with similar applications in preventing blood clotting and treating pancreatitis.
Aprotinin: A protease inhibitor used to reduce bleeding during surgery.
Uniqueness
Nafamostat Mesylate is unique due to its broad-spectrum inhibitory effects and its rapid action in clinical settings. It is particularly effective in preventing proteolysis during hemodialysis, making it a valuable therapeutic agent.
Properties
CAS No. |
1041927-73-4 |
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Molecular Formula |
C20H21N5O5S |
Molecular Weight |
443.5 g/mol |
IUPAC Name |
(6-carbamimidoylnaphthalen-2-yl) 4-(diaminomethylideneamino)benzoate;methanesulfonic acid |
InChI |
InChI=1S/C19H17N5O2.CH4O3S/c20-17(21)14-2-1-13-10-16(8-5-12(13)9-14)26-18(25)11-3-6-15(7-4-11)24-19(22)23;1-5(2,3)4/h1-10H,(H3,20,21)(H4,22,23,24);1H3,(H,2,3,4) |
InChI Key |
ZESSXQLDESEKGC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)OC2=CC3=C(C=C2)C=C(C=C3)C(=N)N)N=C(N)N |
Origin of Product |
United States |
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